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Compound of Interest

Methyl 3-bromo-5-chloro-2-
Compound Name:

hydroxybenzoate
CAS No.: 4068-71-7
Cat. No.: B1395689

Get Quote

Executive Summary

Halogenated hydroxybenzoates represent a pivotal scaffold in both agrochemical and
pharmaceutical development. Defined by the presence of a phenolic hydroxyl group, a
carboxylic acid moiety, and one or more halogen substituents (F, Cl, Br, 1) on the benzene ring,
these compounds exhibit unique physicochemical properties. The strategic introduction of
halogens modulates acidity (pKa), lipophilicity (LogP), and creates specific molecular
recognition motifs known as "halogen bonds." This guide provides a technical deep-dive into
their discovery, synthetic evolution, and modern application in kinase inhibition and parasiticidal
therapies.

Physicochemical Core: The Halogen Effect

The utility of halogenated hydroxybenzoates stems from the electronic and steric perturbations
introduced by the halogen atom.

Acidity and pKa Modulation
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The inductive electron-withdrawing nature of halogens (

effect) significantly increases the acidity of both the phenolic hydroxyl and the carboxylic acid
compared to the parent hydroxybenzoic acid.

Substituent
Compound pKa (COOH) pKa (OH) Impact
Pattern

Salicylic Acid 2-OH 2.97 13.6 Baseline
Enhanced acidity

3,5- .

_ o improves
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Significant drop

3,5- in phenolic pKa;

Diiodosalicylic 2-OH, 3,5-1 ~2.1 ~9.8 uncoupler of

Acid oxidative
phosphorylation.

4-

) Baseline para-

Hydroxybenzoic 4-OH 4.54 9.3 )
isomer.

Acid
Drastic
acidification of

3,5-Dibromo-4- phenol; mimics

_ 4-OH, 3,5-Br 3.65 6.5 _

hydroxybenzoic tyrosine
phosphorylation
state.

The Halogen Bond (X-Bond)

In modern drug discovery, these scaffolds are prized for their ability to form halogen bonds. A
halogen bond (

) occurs when the electropositive "sigma-hole" on the halogen (X) interacts with a Lewis base
(Y, typically a backbone carbonyl oxygen in proteins).

o Strength Order:
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 Directionality: Highly linear (

), allowing for precise geometric targeting in enzyme active sites (e.g., Kinase hinge
regions).

Historical Evolution and Discovery

The history of these compounds is not a single discovery but a bifurcation of industrial and
medicinal intent.

Late 19th Century: The industrialization of the Kolbe-Schmitt reaction (1860s) made salicylic
acid abundant. Chemists immediately began chlorinating it to create dye intermediates.

e 1927 (The Clinical Turn): Leulier and Pinet established the first reliable high-yield synthesis
of 3,5-dichlorosalicylic acid using chlorourea and perhydrol, moving it from a dye
intermediate to a potential antiseptic.

e 1960s (The Agrochemical Boom): The discovery that specific isomers (3,6-dichloro-2-
methoxybenzoic acid, Dicamba) had potent auxinic herbicide activity drove the need for
regioselective synthesis of 3,6-dichloro-2-hydroxybenzoic acid, distinct from the 3,5-isomer.

e 1970s (Anthelmintics): The synthesis of Rafoxanide (1969) utilized 3,5-diiodosalicylic acid to
create potent liver fluke treatments, leveraging the iodine atoms to uncouple mitochondrial
oxidative phosphorylation.

Synthetic Methodologies

The synthesis of these compounds is dictated by the directing effects of the hydroxyl group.

Pathway A: Direct Halogenation (The 3,5-Pathway)

Target: 3,5-Dichlorosalicylic acid (and analogs).[1] Mechanism: Electrophilic Aromatic
Substitution (EAS). The hydroxyl group is a strong ortho/para director.[2] Since the ortho (C2) is
occupied by the hydroxyl and the ipso (C1) by the carboxyl, electrophiles attack C3 and C5.

Protocol 1: Synthesis of 3,5-Dichlorosalicylic Acid

e Reagents: Salicylic acid (1.0 eq), Chlorine gas (
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), Glacial Acetic Acid.[3]

e Procedure:
o Dissolve salicylic acid in glacial acetic acid.

o Maintain temperature at

o Bubble
gas slowly. The first equivalent chlorinates the 5-position (sterically favored).
o Raise temperature to

and continue
addition to chlorinate the 3-position.

o Purification: Recrystallize from ethanol/water.
o Yield: Typically 80-90%.

Pathway B: The Kolbe-Schmitt Route (The 3,6-Pathway)

Target: 3,6-Dichloro-2-hydroxybenzoic acid (Dicamba Intermediate).[4][5][6] Challenge: Direct
chlorination of salicylic acid cannot yield the 3,6-isomer because the 6-position is deactivated
and sterically hindered. Solution: Carboxylation of a pre-halogenated phenol.

Protocol 2: High-Pressure Carboxylation
e Precursor: 2,5-Dichlorophenol.[5]
e Reagents:

(Catalyst),
(100 atm).

e Procedure:
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[e]

Form the potassium phenoxide salt of 2,5-dichlorophenol.
o Autoclave at

under 100 atm

o Mechanism: The

inserts ortho to the phenoxide.[7] Due to the blocking Cl at C2 (original numbering),
substitution occurs at the vacant ortho position (C6).

o Workup: Acidification precipitates the 3,6-dichloro-2-hydroxybenzoic acid.

Pathway C: lodination (The Rafoxanide Route)

Target: 3,5-Diiodosalicylic acid. Protocol:

» Reagents: Salicylic acid,

(oxidant), Ethanol.

e Procedure:

o Dissolve salicylic acid in ethanol at

o Add

o Dropwise addition of

(regenerates

from

)-
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o Reflux for 2 hours.

o Yield: >90% (High atom economy due to peroxide recycling).

Visualizing the Synthesis Logic
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3,5-Dichlorosalicylic Acid 3,5-Diiodosalicylic Acid 3,6-Dichloro-2-hydroxybenzoic Acid
(Antiseptic / Intermediate) (Rafoxanide Precursor) (Dicamba Intermediate)

Click to download full resolution via product page

Caption: Divergent synthetic pathways for 3,5-substituted (via direct halogenation) vs. 3,6-
substituted (via Kolbe-Schmitt) hydroxybenzoates.[6]

Biological Applications & Mechanism of Action
Kinase Inhibition (The Halogen Bond)

In modern oncology, halogenated hydroxybenzoates (and their benzotriazole isosteres) are
used to target Casein Kinase 2 (CK2) and other serine/threonine kinases.

e Mechanism: The ATP binding pocket of kinases contains a "hinge region" with exposed
backbone carbonyls.

« Interaction: A halogenated ligand (e.g., tetrabromobenzotriazole or a brominated
hydroxybenzoate derivative) positions a Br or | atom to face the carbonyl oxygen of a residue
like Val116 or Glul14.
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e Result: The sigma-hole interaction (

) mimics the hydrogen bond of the adenine ring of ATP but with higher specificity and affinity,
displacing ATP and inhibiting the enzyme.

Anthelmintics (Rafoxanide)

Rafoxanide is a salicylanilide derivative synthesized from 3,5-diiodosalicylic acid.
o Target: Liver flukes (Fasciola hepatica).

e Mechanism: The lipophilic, acidic nature of the 3,5-diiodo-salicyl moiety allows the molecule
to embed in the inner mitochondrial membrane. It acts as a proton ionophore, dissipating the
proton gradient (

) required for ATP synthesis (uncoupling). The iodine atoms are crucial for lipophilicity and
membrane insertion.

Natural Occurrence

While rare compared to terrestrial phenolic acids, halogenated hydroxybenzoates occur in
marine environments.

e Marine Polychaetes: Worms of the family Capitellidae produce brominated phenols and
brominated hydroxybenzoate derivatives as chemical defense metabolites.

o Biosynthesis: These are generated by haloperoxidases, enzymes that use hydrogen
peroxide to oxidize bromide ions (

) from seawater into electrophilic bromine species (

), which then halogenate tyrosine or hydroxybenzoic acid precursors.

References

e Leulier, A., & Pinet, L. (1927).[3] Chlorination of Salicylic Acid: Preparation of 3,5-
Dichlorosalicylic Acid. Bulletin de la Société Chimique de France. 8

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://patents.google.com/patent/US4308395A/en
https://patents.google.com/patent/US4308395A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395689?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mendez-Alvarez, D., et al. (2023). A simple and efficient synthesis of Rafoxanide from 3,5-
diiodosalicylic acid. Chemical Papers. 9

Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and
binding by protein kinases. Current Topics in Medicinal Chemistry. 10

Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural
Products. Marine Drugs. 11[12]

BASF/Sandoz Process Patents. (Various). Synthesis of 3,6-dichloro-2-hydroxybenzoic acid
via Kolbe-Schmitt carboxylation of 2,5-dichlorophenol. 5

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/17692024/
https://pubmed.ncbi.nlm.nih.gov/17692024/
https://pubmed.ncbi.nlm.nih.gov/26133553/
https://pubmed.ncbi.nlm.nih.gov/26133553/
https://www.chem.ucla.edu/~harding/IGOC/K/kolbe_schmitt_reaction.html
https://www.chem.ucla.edu/~harding/IGOC/K/kolbe_schmitt_reaction.html
https://www.benchchem.com/product/b1395689/docs#halogenated-hydroxybenzoates-chemical-scaffolds-synthesis-and-bioactivity
https://www.benchchem.com/product/b1395689/docs#halogenated-hydroxybenzoates-chemical-scaffolds-synthesis-and-bioactivity
https://www.benchchem.com/product/b1395689/docs#halogenated-hydroxybenzoates-chemical-scaffolds-synthesis-and-bioactivity
https://www.benchchem.com/product/b1395689/docs#halogenated-hydroxybenzoates-chemical-scaffolds-synthesis-and-bioactivity
https://www.benchchem.com/product/b1395689?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395689?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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